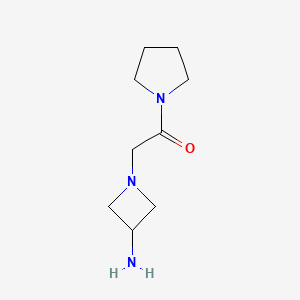

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c10-8-5-11(6-8)7-9(13)12-3-1-2-4-12/h8H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXSORARZPCRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- 1,2,4-trihydroxybutane derivatives or 1,2,4-tribromobutane as precursors.

- Protecting agents for hydroxy groups: mesyl chloride, tosyl chloride.

- Amines such as pyrrolidine and primary amines for nucleophilic substitution.

- Solvents: tetrahydrofuran (THF), ethyl acetate, dimethoxyethane.

- Bases: triethylamine.

- Reaction conditions: controlled temperature (0–70°C), inert atmosphere (argon), and sometimes elevated pressure (up to 20 MPa).

Stepwise Synthetic Protocol

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Protection of hydroxy groups on 1,2,4-butanetriol | Addition of methanesulphonic acid in ethyl acetate at 0–5°C under argon | Forms mesylate esters selectively protecting hydroxy groups |

| 2 | Cyclization via nucleophilic substitution | Reaction with primary amine (e.g., pyrrolidine) in THF at 0–70°C | Forms pyrrolidine ring via intramolecular ring closure |

| 3 | Introduction of azetidine moiety | Reaction with 3-aminoazetidine or its precursors under pressure (5–8 MPa) and elevated temperature (100–150°C) in solvents like THF or dimethoxyethane | Facilitates formation of 3-aminoazetidinyl ethanone linkage |

| 4 | Deprotection and purification | Removal of protecting groups (e.g., benzyl, allyl) using appropriate reagents | Yields the target compound with high chemical and optical purity |

Reaction Mechanism Highlights

- The protecting groups on hydroxy functions prevent premature ring opening or side reactions.

- Amines act as nucleophiles attacking electrophilic centers, enabling ring closure.

- Pressure and temperature control enhance reaction rates and yields.

- Optical activity can be controlled by using chiral starting materials, avoiding racemate resolution steps.

Research Findings and Yields

- The described process yields optically active 3-amino-pyrrolidine derivatives with high chemical and optical yields, often exceeding 80–90% overall.

- The use of mesylate and tosylate protecting groups is particularly effective in selective ring closure.

- The process reduces the number of synthetic steps compared to older methods, improving efficiency and cost-effectiveness.

- The final compound is suitable as an intermediate for further pharmaceutical synthesis, including cephalosporin derivatives with antibacterial activity.

Comparative Summary Table of Key Preparation Parameters

| Parameter | Method Details | Impact on Synthesis |

|---|---|---|

| Starting material | 1,2,4-trihydroxybutane derivatives | Readily available, allows for selective functionalization |

| Protecting groups | Mesylate, tosylate | Selective protection, facilitates ring closure |

| Amines used | Pyrrolidine, primary amines | Nucleophilic substitution, ring formation |

| Solvents | THF, ethyl acetate, dimethoxyethane | Good solubility, reaction medium stability |

| Temperature | 0–70°C (protection), 100–150°C (ring closure) | Controls reaction kinetics and selectivity |

| Pressure | Atmospheric to 20 MPa | Enhances reaction rates for ring closure |

| Yield | 80–95% overall | High efficiency and purity |

| Optical purity | Achieved via chiral starting materials | Avoids racemate resolution |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyrrolidines or azetidines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrrolidine and azetidine can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study:

A study published in Molecules highlighted the efficacy of pyrrolidine derivatives against HepG2 liver cancer cells, demonstrating an IC50 value of 2.57 µM, suggesting a potent cytotoxic effect that warrants further investigation into similar compounds for potential therapeutic use .

1.2 Neurological Disorders

Compounds with a similar structure have been explored for their neuroprotective effects, particularly in conditions like Alzheimer’s disease and Parkinson’s disease. The ability to cross the blood-brain barrier makes such compounds attractive candidates for developing treatments aimed at neurodegenerative diseases.

Case Study:

Research has indicated that certain aminoazetidine derivatives can enhance cognitive function in animal models, potentially through their effects on neurotransmitter systems or by reducing oxidative stress in neuronal tissues.

Synthetic Utility

2.1 Catalytic Applications

The synthesis of this compound can be facilitated through various catalytic processes. For example, aerobic oxidation of cyclic amines to lactams has been effectively catalyzed using gold-supported ceria catalysts, showcasing the compound's potential as an intermediate in organic synthesis .

Table 1: Catalytic Performance Overview

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Au/CeO2 | Oxidation of pyrrolidine | 97 | O2 atmosphere, 160 °C |

| Au/CeO2 + Aerosil | Oxidation with co-catalyst | 99 | O2 atmosphere, 160 °C |

This table summarizes the catalytic efficiency observed in recent studies, emphasizing the effectiveness of specific catalysts in synthesizing related compounds.

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound's structural features suggest potential as an enzyme inhibitor. Research into similar compounds has demonstrated their ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and obesity.

Case Study:

Investigations into the inhibition of glucosidase enzymes by pyrrolidine derivatives have shown promising results, suggesting that modifications to the aminoazetidine framework could enhance inhibitory activity and selectivity.

Mechanism of Action

The mechanism by which 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors or enzymes, altering their activity. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic rings, substituents, or bridging groups. Below is a detailed comparison with key analogs:

Structural Analogues with Azetidine and Pyrrolidine Moieties

- 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one (CAS: 2091564-62-2) Structure: Replaces pyrrolidine with pyrrole (aromatic, unsaturated ring). Applications: Likely explored for CNS targets due to aromaticity and hydrogen-bonding capacity .

- 1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one (ZINC87467168) Structure: Substitutes pyrrolidine with a 2,4-difluorophenyl group. Properties: The fluorinated aromatic ring enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration. Synthetic Relevance: Demonstrates the adaptability of the azetidine core in accommodating diverse substituents .

Analogues with Modified Heterocycles

- 1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one (1b) Structure: Replaces azetidine with morpholine (a six-membered oxygen-containing heterocycle). Synthesis: Yielded 80% via standard amidation protocols; characterized by IR and NMR .

- 2-(3-Amino-1H-1,2,4-triazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 1179264-01-7) Structure: Substitutes azetidine with a 1,2,4-triazole ring. Properties: The triazole introduces additional hydrogen-bonding sites, enhancing affinity for metal ions or polar targets. Applications: Potential use in antiviral or anticancer agents .

Analogues with Aromatic or Functionalized Substituents

2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one

1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119)

Comparative Analysis Table

* Molecular weight calculated based on formula C₉H₁₇N₃O.

Research Findings and Implications

- Synthetic Accessibility : Compounds with pyrrolidine or morpholine (e.g., 1b) are synthesized in high yields (>80%) via amidation or reductive amination, suggesting scalable routes for the target compound .

- Bioactivity Trends : Azetidine-containing analogs (e.g., ZINC87467168) show enhanced metabolic stability compared to morpholine derivatives, making them preferable for oral drug development .

- Structure-Activity Relationships (SAR): The azetidine ring’s small size and amino group favor tight binding to enzymes like proteases or kinases. Pyrrolidine’s flexibility balances conformational entropy, optimizing pharmacokinetics .

Biological Activity

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes an azetidine ring and a pyrrolidine moiety, which may contribute to its biological activity. The presence of amino groups in its structure suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, highlighting its effects on different cellular pathways and its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine and azetidine have shown effectiveness against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising profile.

Neuroprotective Effects

Studies have highlighted the neuroprotective capabilities of related compounds. For example, certain benzodiazepine derivatives demonstrated antioxidant activities that protect neuronal cells from oxidative stress. Given the structural similarities, it is plausible that this compound may exhibit similar neuroprotective effects.

The biological activity of this compound may be attributed to several mechanisms:

Receptor Interaction : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways critical for neuroprotection and antimicrobial activity.

Antioxidant Activity : Similar compounds have demonstrated the ability to reduce reactive oxygen species (ROS), suggesting that this compound could also mitigate oxidative stress in cells.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Potential activity | |

| Neuroprotective | Antioxidant properties | |

| Cytotoxicity | Low cytotoxicity |

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been evaluated:

- Benzodiazepine Derivatives : A study reported significant neuroprotective effects in SH-SY5Y cells treated with benzodiazepine derivatives under oxidative stress conditions. These findings suggest that similar mechanisms could be explored for the azetidine-pyrrolidine compound.

- Pyrrolidine Analogues : Research has shown that pyrrolidine-based compounds can inhibit bacterial growth effectively. This supports the hypothesis that this compound may possess antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.